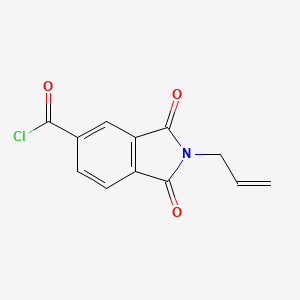
1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride is a complex organic compound with a unique structure that includes a dioxoisoindole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride typically involves multiple steps. One common method includes the reaction of phthalic anhydride with allylamine to form the intermediate 2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione. This intermediate is then reacted with thionyl chloride to introduce the carbonyl chloride group, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps to the laboratory methods, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the dioxoisoindole core.
Substitution: The carbonyl chloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the carbonyl chloride group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution with an amine could produce an amide derivative.
Aplicaciones Científicas De Investigación
1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It may be used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action for 1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride involves its interaction with molecular targets such as enzymes and proteins. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter their function.
Comparación Con Compuestos Similares
Similar Compounds
Phthalic Anhydride: A precursor in the synthesis of the compound.
N-Substituted Isoindoles: Compounds with similar core structures but different substituents.
Dioxoisoindole Derivatives: Various derivatives with modifications to the dioxoisoindole core.
Uniqueness
1,3-Dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-5-carbonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
53616-71-0 |
|---|---|
Fórmula molecular |
C12H8ClNO3 |
Peso molecular |
249.65 g/mol |
Nombre IUPAC |
1,3-dioxo-2-prop-2-enylisoindole-5-carbonyl chloride |
InChI |
InChI=1S/C12H8ClNO3/c1-2-5-14-11(16)8-4-3-7(10(13)15)6-9(8)12(14)17/h2-4,6H,1,5H2 |
Clave InChI |
YISMMDWVECVVJD-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl prop-2-enoate](/img/structure/B14639407.png)
![Acetamide, N-[[2-[(2,6-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14639410.png)
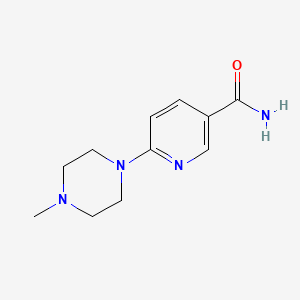

![5-Nitro-2-{(E)-[4-(pyrrolidin-1-yl)phenyl]diazenyl}-1,3-thiazole](/img/structure/B14639429.png)
![3-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]dihydrofuran-2,5-dione](/img/structure/B14639444.png)
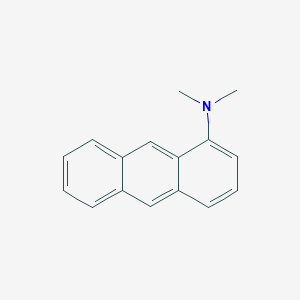
![(E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene](/img/structure/B14639457.png)
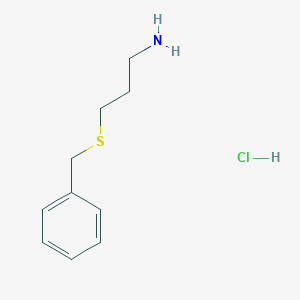
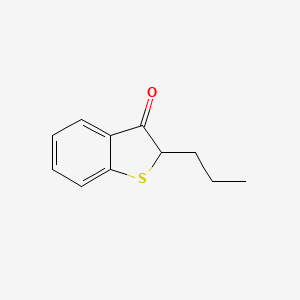

![N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14639476.png)
![1-cyano-3-[4-(1H-imidazol-5-yl)butyl]-2-methylguanidine](/img/structure/B14639491.png)
![1H-Imidazo[4,5-f]quinoline, 9-chloro-7-methyl-](/img/structure/B14639496.png)
